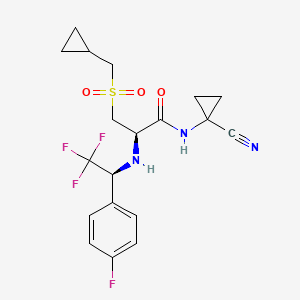

Trifluoroethylamine inhibitor, 12

Description

Significance of Fluorine in Pharmaceutical Agents and Bioactive Molecules

The use of fluorine in medicinal chemistry has expanded rapidly due to its ability to positively influence key drug properties. victoria.ac.nz The strategic placement of fluorine can affect a molecule's conformation, acidity (pKa), intrinsic potency, and how it is metabolized and distributed throughout the body. victoria.ac.nz For instance, the carbon-fluorine bond is exceptionally strong, contributing to the metabolic stability of fluorinated compounds. mdpi.com This enhanced stability often leads to a longer half-life and can reduce the required dose of a drug. mdpi.com Furthermore, the introduction of fluorine can modulate a compound's lipophilicity, which is crucial for its ability to cross cell membranes and reach its target. acs.org The electronegativity of fluorine can also alter the electron distribution within a molecule, impacting its interactions with biological targets. tandfonline.com

Beyond its effects on pharmacokinetic and pharmacodynamic properties, the fluorine-18 (B77423) (¹⁸F) isotope is a valuable tool in medical imaging. victoria.ac.nz As a positron-emitting isotope, ¹⁸F is used in Positron Emission Tomography (PET) to visualize the distribution of a drug in the body, aiding in drug discovery and development. chemxyne.comvictoria.ac.nz

Overview of the Trifluoromethyl Group's Influence on Compound Properties

The trifluoromethyl (CF₃) group is a particularly influential fluorine-containing moiety in drug design. bohrium.com Its presence can significantly impact a compound's lipophilicity, solubility, and metabolic stability. hovione.com The CF₃ group is highly lipophilic, which can enhance a molecule's ability to permeate biological membranes. mdpi.com It is also a strong electron-withdrawing group, a property that can be used to deactivate aromatic rings and protect them from metabolic breakdown. mdpi.com

The trifluoromethyl group is often employed as a bioisostere for other atoms or groups, such as chlorine or a methyl group. wikipedia.org This substitution can be used to fine-tune the steric and electronic properties of a drug candidate to optimize its interaction with its target. wikipedia.org A notable example of the successful application of the trifluoromethyl group is the antidepressant fluoxetine (B1211875) (Prozac). wikipedia.org

| Functional Group | Hansch π Value (Lipophilicity) | van der Waals Radius (Å) | Electronegativity (Pauling Scale) |

|---|---|---|---|

| -H | 0.00 | 1.20 | 2.20 |

| -F | +0.14 | 1.47 | 3.98 |

| -Cl | +0.71 | 1.75 | 3.16 |

| -CH₃ | +0.56 | 2.00 | 2.55 |

| -CF₃ | +0.88 | 2.44 | 3.36 |

The Trifluoroethylamine Unit as a Key Pharmacophore and Building Block

The trifluoroethylamine unit (CF₃CH₂NH₂) has gained prominence as a crucial pharmacophore and building block in the synthesis of complex molecules. bohrium.comnih.gov A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The trifluoroethylamine moiety combines the influential properties of the trifluoromethyl group with an amine functionality, which can participate in key interactions with biological targets, such as hydrogen bonding.

The synthesis of molecules containing the trifluoroethylamine unit often utilizes 2,2,2-trifluoroethylamine (B1214592) or its hydrochloride salt as a starting material or "building block". nih.govoup.comresearchgate.netchemicalbook.com Various synthetic methods have been developed to incorporate this unit into diverse molecular scaffolds, highlighting its importance in creating new chemical entities with desired pharmacological properties. researchgate.netgoogle.com For example, chiral α-trifluoromethylamines have been prepared using 2,2,2-trifluoroethylamine as a key component. nih.gov

Contextualizing Trifluoroethylamine Inhibitor, 12 within Modern Inhibitor Discovery

The development of specific and potent enzyme inhibitors is a major focus of modern drug discovery. This compound is a compound that has been investigated for its potential to inhibit Factor XIIa (FXIIa), a serine protease involved in the blood coagulation cascade. nih.gov The discovery of inhibitors for targets like FXIIa often relies on advanced techniques such as pharmacophore modeling and virtual screening. nih.govnih.gov

Pharmacophore models are used to identify the key structural features required for a molecule to bind to a specific target. nih.gov These models can then be used to search large databases of chemical compounds to identify potential inhibitors, a process known as virtual screening. nih.gov This approach accelerates the discovery of new drug candidates. The design of this compound likely benefited from such modern inhibitor discovery strategies, where the trifluoroethylamine moiety was strategically included to optimize its inhibitory activity against its target.

Structure

3D Structure

Properties

Molecular Formula |

C19H21F4N3O3S |

|---|---|

Molecular Weight |

447.4 g/mol |

IUPAC Name |

(2R)-N-(1-cyanocyclopropyl)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanamide |

InChI |

InChI=1S/C19H21F4N3O3S/c20-14-5-3-13(4-6-14)16(19(21,22)23)25-15(10-30(28,29)9-12-1-2-12)17(27)26-18(11-24)7-8-18/h3-6,12,15-16,25H,1-2,7-10H2,(H,26,27)/t15-,16-/m0/s1 |

InChI Key |

NOTSCKFHTQJLMM-HOTGVXAUSA-N |

Isomeric SMILES |

C1CC1CS(=O)(=O)C[C@@H](C(=O)NC2(CC2)C#N)N[C@@H](C3=CC=C(C=C3)F)C(F)(F)F |

Canonical SMILES |

C1CC1CS(=O)(=O)CC(C(=O)NC2(CC2)C#N)NC(C3=CC=C(C=C3)F)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Trifluoroethylamine Compounds

General Synthetic Strategies for Trifluoroethylamines

N-Trifluoroethylation Reactions and Derivatization

Direct N-trifluoroethylation of amines represents a common and straightforward approach to introduce the trifluoroethyl group. One notable method involves the use of 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source in a one-pot N–H insertion reaction. This transformation can be catalyzed by iron porphyrin and proceeds via cascade diazotization/N-trifluoroethylation reactions, affording a variety of N-trifluoroethylated anilines in good yields. rsc.orgrsc.org

Alternative strategies for N-trifluoroethylation include the reaction of amines with various trifluoroethylated reagents. These reagents include trifluoroethyl chloride, hypervalent-iodine–CH2CF3 reagents, and trifluoroacetic acid. rsc.org Another important precursor is trifluorodiazoethane (CF3CHN2), which is synthesized from trifluoroethylamine hydrochloride and has been widely used for the synthesis of N-trifluoroethylated amines through N–H insertion reactions catalyzed by metal complexes, such as those of silver(I) and copper(I). rsc.org

A summary of representative N-trifluoroethylation reactions is presented in the table below.

| Catalyst/Reagent | Amine Substrate | Product | Yield (%) | Reference |

| Fe(TPP)Cl | o-methyl aniline | N-(2,2,2-trifluoroethyl)-2-methylaniline | Good | rsc.org |

| Ag(I) complex | Anilines | N-trifluoroethyl-substituted primary amines | - | rsc.org |

| Cu(I) catalyst | Anilines | N-trifluoroethyl-substituted primary amines | - | rsc.org |

Catalytic Synthesis Approaches

Catalytic methods offer an efficient and atom-economical route to trifluoroethylamines. A prominent strategy is the catalytic enantioselective reduction of trifluoromethyl-substituted imines. nih.gov This approach is a common method for preparing α-trifluoromethyl amines, where achieving high enantioselectivity often depends on starting with a single imine stereoisomer. nih.gov

An iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed using 2,2,2-trifluoroethylamine hydrochloride. This method is effective for both primary and secondary anilines, providing a range of N-trifluoroethylated products. rsc.orgrsc.org The reaction mechanism involves the formation of an iron-carbene intermediate which is then attacked by the aniline. rsc.org

The following table summarizes key catalytic approaches for the synthesis of trifluoroethylamines.

| Catalytic System | Reaction Type | Substrate | Key Features | Reference |

| Iron Porphyrin | N-trifluoroethylation | Anilines | One-pot, cascade reaction | rsc.orgrsc.org |

| Rh-bis(phosphine) | Coupling | Arylboroxines and trifluoromethyl ketimines | Direct access to primary amines | nih.gov |

| Chiral Metal or Organic Catalysts | Hydrogenation | Trifluoromethyl imines | Highly enantioselective | nih.gov |

Preparation via N-aryl N,O-acetals and Grignard Reagents

A versatile method for the synthesis of α-branched trifluoroethyl amines involves the reaction of stable N-aryl trifluoromethyl hemiaminal ethers (N,O-acetals) with organomagnesium reagents, specifically Grignard reagents. uni-muenchen.dersc.orgrsc.org This approach allows for the introduction of various alkyl, alkenyl, and aryl groups at the α-position of the trifluoroethylamine scaffold. uni-muenchen.dersc.org The reaction proceeds through the in situ formation of a trifluoromethylated aldimine, which then undergoes nucleophilic attack by the Grignard reagent. uni-muenchen.de

This method has been shown to be compatible with a range of functional groups on the aromatic ring of the N-aryl hemiaminal ether, including halides, esters, and trifluoromethyl groups. rsc.org The reaction conditions are typically mild, with optimal yields often obtained at low temperatures. uni-muenchen.de

The table below provides examples of this synthetic route.

| N-aryl N,O-acetal Substrate | Grignard Reagent | Product | Yield (%) | Reference |

| N-(1-ethoxy-2,2,2-trifluoroethyl)-4-bromoaniline | MeMgBr | N-(1-(4-bromophenyl)-2,2,2-trifluoroethyl)amine | 74 | uni-muenchen.de |

| N-(1-ethoxy-2,2,2-trifluoroethyl)-aniline | MeMgBr | N-(1-phenyl-2,2,2-trifluoroethyl)amine | Good | uni-muenchen.de |

| Pyrazine derivative 1i | PhMgCl | Trifluoromethylated benzylamine derivative | Good | rsc.org |

| Isoxazolyl hemiaminal ether 1j | PhMgCl | Trifluoromethylated benzylamine derivative | Good | rsc.org |

Enantioselective Synthesis of α-Trifluoromethyl Amines

The development of methods to furnish highly enantioenriched α-trifluoromethyl amines is a significant goal in synthetic chemistry, as the stereochemistry of these compounds can dramatically influence their biological activity. nih.gov

Biocatalytic N–H Bond Insertion Methodologies

A powerful strategy for the enantioselective synthesis of α-trifluoromethyl amines is through biocatalytic N–H carbene insertion reactions. acs.orgnih.govnih.gov Engineered variants of cytochrome c552 from Hydrogenobacter thermophilus have been successfully employed to catalyze the asymmetric N–H insertion of aryl amines with acceptor-acceptor 2-diazotrifluoropropanoates. nih.govresearchgate.net This biocatalytic system can produce chiral α-trifluoromethyl amino esters with high yields and excellent enantioselectivities. acs.orgnih.govnih.gov

Through a combination of protein and substrate engineering, this metalloprotein scaffold has been redesigned to achieve high levels of enantio-control. acs.orgnih.govnih.gov Furthermore, by varying the diazo reagent, it is possible to invert the enantioselectivity of the enzyme, providing access to both enantiomers of the desired products. nih.govresearchgate.net This methodology is applicable to a broad range of aryl amine substrates. nih.govresearchgate.net

The following table highlights the performance of this biocatalytic system.

| Enzyme Variant | Diazo Compound | Amine Substrate | Yield (%) | Enantiomeric Ratio (er) | Reference |

| Engineered cytochrome c552 | Benzyl (B1604629) 2-diazotrifluoropropanoate | Aryl amines | >99 | 95:5 | acs.orgnih.govnih.gov |

| Engineered cytochrome c552 | Varied diazo reagent | Aryl amines | - | up to 99.5:0.5 | nih.gov |

Asymmetric Organocatalytic Approaches

Asymmetric organocatalysis provides a complementary approach to the synthesis of chiral α-trifluoromethyl amines. One such strategy is the catalytic enantioselective isomerization of N-benzyl trifluoromethyl imines to the corresponding trifluoromethylated amines via a 1,3-proton shift. nih.gov This reaction is promoted by chiral organic catalysts, such as 9-OH cinchona alkaloids, and is applicable to a broad range of both aryl and alkyl trifluoromethyl imines. nih.gov

Another organocatalytic method involves the Mannich reaction of trifluoromethyl imines with nucleophiles like acetone, promoted by catalysts such as proline and its derivatives. nih.gov Additionally, chiral BINOL catalysts have been used for the asymmetric homologation of alkenylboronic acids with CF3-diazomethanes to synthesize chiral α-trifluoromethyl allylboronic acids, which are precursors to chiral trifluoromethylated homoallylic amines. acs.org

The table below summarizes selected asymmetric organocatalytic approaches.

| Catalyst | Reaction Type | Substrate | Key Features | Reference |

| 9-OH cinchona alkaloid (DHQ-7f) | Isomerization | N-benzyl trifluoromethyl imines | High enantioselectivity for aryl and alkyl substrates | nih.gov |

| Proline | Mannich Reaction | Fluoroalkyl imines and acetone | - | nih.gov |

| BINOL | Homologation | Alkenylboronic acids and CF3-diazomethanes | Synthesis of chiral α-CF3 allylboronic acids | acs.org |

| Squaramide-tertiary amine | [3 + 2] Cycloaddition | N-2,2,2-trifluoroethylisatin ketimines and methyleneindolinones | Excellent yields and stereoselectivities | nih.gov |

Palladium-Catalyzed Methods

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, and they have been successfully applied to the synthesis of trifluoroethylamine-containing compounds. These methods facilitate the arylation of fluoroalkylamines, which can be challenging under standard conditions due to the instability of the products in the presence of strong bases and high temperatures. nih.govacs.org

A notable advancement involves the use of a catalyst system derived from [Pd(allyl)Cl]2 and a biarylphosphine ligand, such as AdBippyPhos or tBuBippyPhos, with a weaker base like potassium phenoxide (KOPh). nih.govacs.org This system effectively couples trifluoroethylamine with various aryl bromides and chlorides at lower temperatures, preserving sensitive functional groups. nih.govacs.org The reactions typically proceed with low catalyst loadings and produce fluorinated anilines in high yields. acs.org Mechanistic studies suggest that the turnover-limiting step is the reductive elimination to form the C–N bond from a phenoxide complex, which serves as the catalyst's resting state. nih.govacs.org

Another approach is the direct C-H trifluoroethylation of aromatic amides, which has been achieved using palladium catalysis. nih.gov This method allows for the introduction of the trifluoroethyl group onto an aromatic ring that is already part of an amide structure, including those derived from amino acids and peptides. nih.gov

Palladium catalysis has also been employed in multicomponent reactions to build more complex heterocyclic structures. For instance, 2-iodoanilines can react with trimethyl orthoformate and trifluoroethylamine using a 10% Pd/C catalyst to produce quinazolinone derivatives in excellent yields. mdpi.com

Table 1: Palladium-Catalyzed Arylation of Trifluoroethylamine with Aryl Halides

| Aryl Halide | Ligand | Base | Yield (%) | Source |

|---|---|---|---|---|

| 4-n-Butylbromobenzene | AdBippyPhos | KOPh | High | nih.gov |

| 4-n-Butylbromobenzene | tBuBippyPhos | KOPh | High | nih.gov |

| 4-Fluorochlorobenzene | tBuBippyPhos | KOPh | N/A | nih.gov |

Synthesis of N-2,2,2-Trifluoroethylisatin Ketimines as Versatile Synthons

N-2,2,2-Trifluoroethylisatin ketimines have emerged as highly valuable and versatile synthons in organic synthesis since their first development in 2015. mdpi.comresearchgate.netnih.gov These compounds serve as fluorine-containing building blocks for constructing a variety of complex, biologically relevant molecules, particularly spirooxindole derivatives. mdpi.com

The synthesis of these ketimines is a critical first step for their application in subsequent reactions. They are typically prepared from isatins and 2,2,2-trifluoroethylamine hydrochloride. Once formed, these ketimines can act as 1,3-dipoles in various organocatalytic asymmetric cycloaddition reactions. mdpi.com For example, they undergo [3+2] cycloaddition reactions with reagents like cinnamaldehyde, nitroalkenes, and aurones to create novel spiro-pyrrolidine-oxindole and spiro[benzofuran-pyrrolidine-oxindole] skeletons with high stereoselectivity. mdpi.comresearchgate.net

These ketimines have also been employed as 1,2-dipolarophiles. In one instance, they react with 2-mercaptoacetaldehyde (generated in situ from 1,4-dithiane-2,5-diol) in an organocatalytic [3+2] addition to afford optically pure N-2,2,2-trifluoroethylspirothiazolidine oxindoles with excellent enantio- and diastereoselectivity. rsc.org Furthermore, they can participate in enantioselective Michael addition reactions with ethylene sulfonyl fluoride, providing access to isatin-derived α-(trifluoromethyl)imine derivatives that contain a sulfonyl fluoride group, a valuable candidate for drug discovery. acs.org

The utility of N-2,2,2-trifluoroethylisatin ketimines has opened new avenues for the synthesis of fluorine-containing heterocyclic compounds, leveraging their reactivity in various cycloaddition and cascade reactions. mdpi.comnih.gov

Specific Synthetic Routes for Trifluoroethylamine Inhibitor, 12 and Analogs

The trifluoroethylamine group is a key structural feature in the design of potent and selective enzyme inhibitors. Its role as a metabolically stable, non-basic amide isostere has been exploited in the development of inhibitors for several cysteine proteases, including cathepsin K and cruzain.

Preparation of Dipeptide-Mimetic Cathepsin K Inhibitors

Cathepsin K (Cat K) is a cysteine protease implicated in bone resorption, making it a target for osteoporosis therapies. researchgate.net A successful strategy in designing potent Cat K inhibitors has been the replacement of the P2-P3 amide bond in dipeptide-mimetic structures with a trifluoroethylamine group. researchgate.netnih.gov

This substitution offers several advantages. The trifluoroethylamine moiety is metabolically stable and, due to the electron-withdrawing nature of the trifluoromethyl group, the nitrogen atom is non-basic. researchgate.netnih.gov This non-basicity is crucial as it allows the amine to maintain a critical hydrogen bond with the backbone Gly66 residue in the S3 pocket of the enzyme, an interaction essential for high-affinity binding. researchgate.netnih.gov In contrast, a basic amine would be protonated in the biological milieu, preventing this hydrogen bond formation. nih.gov

The resulting trifluoroethylamine-containing inhibitors are significantly more potent—often 10- to 20-fold—than their corresponding amide analogs. researchgate.netnih.gov One such compound demonstrated a remarkable inhibitory concentration (IC50) of less than 5 pM for human cathepsin K and showed over 10,000-fold selectivity against other related cathepsins like Cat B, Cat L, and Cat S. researchgate.netnih.govnih.gov

Table 2: Selectivity Profile of a Dipeptide-Mimetic Cathepsin K Inhibitor

| Enzyme | IC50 (nM) | Source |

|---|---|---|

| Cathepsin K | <0.005 | nih.gov |

| Cathepsin B | 1111 | nih.gov |

| Cathepsin L | 47 | nih.gov |

| Cathepsin S | 451 | nih.gov |

Synthesis of Nitrile-Based Cruzain Inhibitors

Cruzain is the major cysteine protease of Trypanosoma cruzi, the parasite that causes Chagas disease, making it a primary target for drug development. mdpi.com Dipeptidyl nitrile-based compounds are effective reversible-covalent inhibitors of cruzain. usp.br The synthesis and structure-activity relationship (SAR) of nitrile-based cruzain inhibitors have been explored by incorporating a trifluoroethylamine moiety as a replacement for the P2 or P3/P2 amide bond. usp.brnih.gov

This structural modification has led to the discovery of highly potent inhibitors, with some achieving nanomolar efficacy against cruzain and high selectivity over related human enzymes like cathepsin L. usp.br SAR studies have explored how different substituents and stereochemistries affect inhibitor potency. For example, it was found that a P3 biphenyl (B1667301) substituent could be simplified to a phenyl group with only a minor loss of affinity. nih.gov

Research has also revealed strong nonadditivity in the SAR, where the combined effects of inverting the stereochemistry at the P2 amide replacement and adding a benzyl substituent at P1 were not predictable from the individual changes. usp.brnih.gov These findings highlight the subtle and complex nature of the inhibitor-enzyme interactions and provide valuable guidance for the rational design of future cruzain inhibitors. nih.gov The development of these trifluoroethylamine-containing nitrile inhibitors represents a promising path toward new therapies for Chagas disease. mdpi.com

Molecular Design Principles: Trifluoroethylamine As an Amide Bioisostere

Rationale for Amide Bond Replacement in Inhibitor Design

The amide functional group, while crucial for the structure and function of proteins, presents significant challenges in drug design. drughunter.comresearchgate.net Its primary drawback is its susceptibility to enzymatic hydrolysis by proteases and amidases in the body. researchgate.netdrughunter.com This metabolic instability leads to a short duration of action and poor oral bioavailability, necessitating frequent administration or alternative delivery routes. researchgate.net

Furthermore, the hydrogen bonding capabilities of the amide bond, while important for target binding, can also contribute to high polarity and low cell permeability. Strategic replacement of the amide bond with a more stable mimic can therefore lead to compounds with improved pharmacokinetic profiles, including enhanced metabolic stability, increased oral bioavailability, and a longer duration of action. drughunter.com

Trifluoroethylamine as a Bioisosteric Substitute for Amide and Peptide Bonds

The trifluoroethylamine group has proven to be an excellent nonclassical bioisostere for the amide and peptide bond. researchgate.netnih.gov Unlike classical bioisosteres that strictly adhere to the same number of atoms and similar electronic configurations, nonclassical bioisosteres like trifluoroethylamine achieve functional mimicry through different structural arrangements. pharmacy180.com The key to its success lies in its ability to replicate the critical properties of the amide bond while offering significant advantages. researchgate.net

The trifluoroethylamine moiety maintains a similar three-dimensional structure to the planar amide bond, which is crucial for maintaining the correct orientation of the inhibitor within the enzyme's active site. researchgate.netrsc.org This structural mimicry allows it to engage in similar interactions with the target protein, preserving the desired biological activity. nih.gov

Impact of Trifluoroethylamine Substitution on Key Design Parameters

The introduction of a trifluoroethylamine group in place of an amide bond has a profound impact on several key parameters that govern a drug's efficacy and "drug-like" properties.

One of the most significant effects of trifluoroethylamine substitution is the dramatic reduction in the basicity of the amine nitrogen. researchgate.netpressbooks.pub The strong electron-withdrawing nature of the trifluoromethyl group significantly lowers the pKa of the amine, making it non-basic under physiological conditions. rsc.orgnih.gov This is critical because a basic amine can become protonated, leading to undesirable off-target interactions and poor cell permeability.

Despite its low basicity, the nitrogen in a trifluoroethylamine can still act as a hydrogen bond donor, a crucial interaction for binding to many enzyme targets. rsc.orgnih.gov This ability to maintain key hydrogen bonding interactions while eliminating unwanted basicity is a major advantage of this bioisostere. pressbooks.pubnih.gov The hydrogen bonds formed by the trifluoroethylamine N-H are comparable in strength to those of a standard amide N-H. cdnsciencepub.com

Table 1: Comparison of Basicity and Hydrogen Bonding Potential

| Functional Group | Basicity | Hydrogen Bond Donor | Hydrogen Bond Acceptor |

|---|---|---|---|

| Amide | Neutral | Yes | Yes |

| Primary Amine | Basic | Yes | Yes |

| Trifluoroethylamine | Non-basic | Yes | Poor |

The substitution of an amide with a trifluoroethylamine can fine-tune the donor-receptor interactions within the enzyme's active site. While the hydrogen bond donor capacity is retained, the trifluoroethylamine is a poor hydrogen bond acceptor. researchgate.net This can be advantageous in cases where the carbonyl oxygen of the original amide bond was not involved in a critical hydrogen bond or was even causing steric clashes. The C-CF3 bond is also notably isopolar with the C=O bond of an amide. rsc.org This alteration in the electronic landscape can lead to improved potency and selectivity. For instance, in the design of cathepsin K inhibitors, the non-basic nature of the trifluoroethylamine nitrogen allowed for an important hydrogen bond to be made with the Gly66 residue in the enzyme's active site, resulting in a significant increase in potency. nih.gov

A primary driver for replacing amide bonds is to enhance the metabolic stability of peptide-based inhibitors. researchgate.netresearchgate.net The trifluoroethylamine linkage is highly resistant to cleavage by proteases, the enzymes responsible for breaking down peptides. researchgate.netnih.gov This increased proteolytic resistance directly translates to a longer half-life in the body and an extended duration of action, reducing the frequency of administration and improving patient compliance. researchgate.net By preventing metabolic breakdown, the trifluoroethylamine moiety ensures that the inhibitor remains intact and active for a longer period, leading to improved therapeutic outcomes.

Enzymatic Inhibition and Mechanistic Elucidation

Inhibition Profile of Trifluoroethylamine Inhibitor, 12 and Related Compounds

The trifluoroethylamine moiety has been identified as a key pharmacophore in a range of potent and selective enzyme inhibitors. Its incorporation as a metabolically stable and non-basic isostere for a peptide bond has led to the development of compounds with enhanced inhibitory activity. nih.govresearchgate.net

Trifluoroethylamine-containing compounds have demonstrated exceptional potency and selectivity as inhibitors of human cathepsin K, a cysteine protease implicated in bone resorption and osteoporosis. researchgate.netresearchgate.net The replacement of the P2-P3 amide bond in dipeptide inhibitors with a trifluoroethylamine group can significantly enhance potency. nih.govresearchgate.net This structural modification allows for a critical hydrogen bond interaction with the Gly66 residue in the active site of cathepsin K. nih.govresearchgate.net

One such compound, referred to as compound 8 in a key study, exhibited a remarkable 5 pM inhibitory concentration against human cathepsin K, with over 10,000-fold selectivity against other cathepsins like B, L, and S. nih.govepa.gov Another non-basic inhibitor, L-873724, which incorporates a trifluoroethylamine moiety, is a 0.2 nM inhibitor of cathepsin K. nih.gov The introduction of the trifluoroethylamine group often leads to a 10- to 20-fold increase in potency compared to the corresponding amide derivatives. nih.govresearchgate.net

The trifluoroethylamine scaffold has also been effectively utilized in the design of inhibitors targeting parasitic cysteine proteases, which are crucial for the survival and pathogenesis of various parasites.

Cruzain: Cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease, is a key therapeutic target. nih.gov Nitrile-based inhibitors incorporating a trifluoroethylamine group as a P2 amide replacement have been explored. nih.gov Structure-activity relationship studies have shown that modifications to the P1 and P3 substituents can modulate the inhibitory affinity for cruzain. nih.gov For instance, truncating a biphenyl (B1667301) P3 substituent to a phenyl group resulted in only a minor loss of affinity. nih.gov

Rhodesain: Rhodesain is a cathepsin L-like cysteine protease from Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness). ucl.ac.ukresearchgate.net Dipeptide nitriles have been identified as potent inhibitors of rhodesain. nih.gov For example, a compound with a 3-bromo-Phe residue at the P2 position and a biphenyl fragment at P3 was found to inhibit rhodesain in the single-digit nanomolar range. nih.gov Other peptidomimetic inhibitors with various warheads, such as vinyl sulfones, have also shown high potency against rhodesain. ucl.ac.ukacs.org

While direct studies on this compound against Plasmodium falciparum are not extensively documented, research into related fluorinated compounds has shown promise. A series of chalcones containing a 2,2,2-trifluoroethoxy group have been synthesized and evaluated for their in vitro antiplasmodial activity against the 3D7 strain of P. falciparum. nih.gov

These studies revealed that the position of the trifluoroethoxy group on the chalcone (B49325) scaffold is crucial for its activity. nih.gov Compounds with this group at the ortho-position of the 1-phenyl ring displayed enhanced antiplasmodial effects compared to those with meta or para substitutions. nih.gov Two such chalcones, designated as 3a and 3f , demonstrated significant inhibitory activity with IC₅₀ values of 3.0 µg/mL and 2.2 µg/mL, respectively. nih.gov Interestingly, related compounds with a monofluoroethoxy group showed even greater potency, suggesting that the degree of fluorination impacts antiplasmodial efficacy. nih.govnih.gov

Structure Activity Relationship Sar Studies and Lead Optimization

Positional Scanning and Substituent Effects on Inhibitory Potency

The inhibitory potency of peptide-based or peptidomimetic inhibitors is profoundly influenced by the nature of the substituents at various positions (P1, P2, P3, etc.) that interact with the corresponding pockets (S1, S2, S3, etc.) of the target enzyme's active site.

In the context of protease inhibitors featuring a trifluoroethylamine-based P2 amide replacement, extensive SAR studies have been conducted to elucidate the impact of modifications at the P1, P2, and P3 positions. For instance, in a series of nitrile-based cruzain inhibitors, the deconstruction of a published series of inhibitors revealed critical insights. It was demonstrated that the P3 biphenyl (B1667301) substituent could be truncated to a phenyl group with only a minor reduction in affinity, suggesting that the larger biphenyl group may not be essential for potent inhibition. nih.gov

Furthermore, the interplay between different positions is crucial. The effects of inverting the stereochemical configuration of the P2 amide replacement and introducing a benzyl (B1604629) substituent at the P1 position were found to be strongly non-additive. nih.gov This highlights the cooperative nature of interactions within the enzyme's active site, where a change at one position can significantly alter the optimal requirements at another.

To systematically evaluate these effects, researchers often employ positional scanning, where a variety of substituents are introduced at one position while keeping the others constant. The following table illustrates hypothetical data from such a study on a trifluoroethylamine inhibitor scaffold.

| Compound | P1 Substituent | P2 Configuration | P3 Substituent | Inhibitory Potency (IC₅₀, nM) |

| 12a | Benzyl | (R) | Phenyl | 50 |

| 12b | Hydrogen | (R) | Phenyl | 500 |

| 12c | Benzyl | (S) | Phenyl | 200 |

| 12d | Benzyl | (R) | Biphenyl | 25 |

| 12e | Isobutyl | (R) | Phenyl | 150 |

Many potent enzyme inhibitors function through a covalent mechanism, where an electrophilic "warhead" on the inhibitor forms a covalent bond with a nucleophilic residue in the enzyme's active site. The trifluoroethylamine moiety itself can influence the electronic properties of adjacent functional groups.

The design of covalent inhibitors often involves the incorporation of an electrophilic functional group that reacts with a nucleophilic amino acid, such as a cysteine, serine, or threonine, in the active site. nih.gov In addition to this reactive component, the inhibitor must possess a recognition element that fits into the substrate-binding pockets. nih.gov

The electronic character of substituents can be fine-tuned to enhance reactivity and, consequently, inhibitory activity. For example, the replacement of an electron-withdrawing trifluoromethyl group with an electron-donating cyclopropyl (B3062369) group in one study maintained high antiparasitic activity, although it did not improve plasma stability. nih.gov This demonstrates the delicate balance that must be achieved between electronic properties, potency, and pharmacokinetic parameters. The strategic placement of electrophilic groups, such as nitriles or other warheads, is a key consideration in the design of covalent trifluoroethylamine inhibitors.

Stereochemical Influence on Biological Activity and Enantioselectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of biological activity. Enzymes are chiral macromolecules that exhibit a high degree of stereoselectivity, meaning they often interact preferentially with one enantiomer or diastereomer of a chiral inhibitor.

In the development of trifluoroethylamine-based inhibitors, the stereochemistry at the P2 position, where the trifluoroethylamine often resides, has been shown to have a significant impact on potency. As mentioned earlier, inverting the configuration of the P2 amide replacement in a series of cruzain inhibitors led to a notable change in inhibitory activity, demonstrating strong non-additive effects when combined with modifications at other positions. nih.gov

This enantioselectivity arises from the specific orientation of the inhibitor within the enzyme's active site. One enantiomer may be able to form key hydrogen bonds and hydrophobic interactions that are not possible for the other. Therefore, the synthesis of enantiomerically pure inhibitors is often a crucial step in lead optimization to maximize potency and minimize potential off-target effects from the less active enantiomer.

Development of Selective Inhibitors

A major challenge in drug development is achieving selectivity for the target enzyme over other related enzymes in the human body. Off-target inhibition can lead to undesirable side effects.

Several strategies can be employed to enhance the selectivity of trifluoroethylamine inhibitors. One approach is to exploit differences in the amino acid residues lining the active sites of the target enzyme versus off-target enzymes. By designing inhibitor substituents that form specific interactions with unique residues in the target's active site, selectivity can be improved.

Another strategy involves targeting less conserved regions of the enzyme. While the catalytic machinery may be highly conserved across an enzyme family, substrate-binding pockets, particularly those more distant from the catalytic site (e.g., S3, S4), can exhibit greater diversity. Modifications to the P3 and P4 positions of an inhibitor can therefore be a fruitful avenue for achieving selectivity.

To assess the selectivity of a newly developed inhibitor, it is typically screened against a panel of related enzymes. This provides a selectivity profile that quantifies the inhibitor's potency against the target versus its potency against off-targets.

For example, a hypothetical Trifluoroethylamine inhibitor, 12, could be tested against its primary target and a panel of related proteases, such as various cathepsins. The results of such a screen are often presented as a ratio of IC₅₀ values.

| Enzyme | IC₅₀ (nM) for Inhibitor 12 | Selectivity (fold vs. Target Protease) |

| Target Protease | 10 | 1 |

| Cathepsin B | 500 | 50 |

| Cathepsin L | >10,000 | >1,000 |

| Cathepsin K | 2,000 | 200 |

| Trypsin | >10,000 | >1,000 |

In a real-world example, the selectivity of various protease inhibitors was evaluated against SARS-CoV-2 3CLpro, HRV3C protease, and human cathepsin L. Some inhibitors, like GC376, were found to be broad-spectrum, potently inhibiting all three enzymes. In contrast, PF-00835231 was highly selective for 3CLpro, inhibiting it about 100-fold and 500-fold more potently than cathepsin L and HRV3C, respectively. nih.gov This type of data is invaluable for guiding the further optimization of an inhibitor to enhance its selectivity and improve its potential as a therapeutic agent.

Rational Design and Optimization Principles for Trifluoroethylamine-Containing Inhibitors

The incorporation of a trifluoroethylamine moiety into inhibitor scaffolds is a strategic approach in medicinal chemistry, primarily employed to enhance metabolic stability and potency. This is achieved by replacing a labile amide bond with the trifluoroethylamine group, which acts as a bioisostere. The unique electronic properties of this group, particularly the low basicity of the nitrogen atom, are pivotal to its success in inhibitor design.

A significant principle guiding the design of these inhibitors is the ability of the trifluoroethylamine nitrogen to act as a hydrogen bond acceptor. This is crucial for maintaining key interactions within the enzyme's active site that are typically formed by the amide bond being replaced. For instance, in the context of cathepsin K inhibitors, the non-basic nature of the trifluoroethylamine nitrogen allows for the preservation of an important hydrogen bond with the backbone amide of Gly66 in the S3 pocket.

Furthermore, the trifluoromethyl group itself contributes to the inhibitor's profile by increasing its lipophilicity, which can enhance cell permeability and binding affinity. The optimization of trifluoroethylamine-containing inhibitors often involves a multi-pronged approach, including modifications at various positions of the scaffold to improve selectivity and potency.

Structure-Activity Relationship in Cathepsin K Inhibitors

Research into dipeptide nitrile inhibitors of cathepsin K has demonstrated the significant advantages of replacing the P2-P3 amide bond with a trifluoroethylamine group. This substitution has been shown to increase the inhibitory potency by 10- to 20-fold. nih.govnih.gov The rationale behind this enhancement lies in the trifluoroethylamine's ability to serve as a metabolically stable isostere of the amide, while its non-basic nitrogen can still effectively form a hydrogen bond with Gly66 in the enzyme's active site. nih.govnih.gov

The following table illustrates the structure-activity relationship (SAR) of a series of cathepsin K inhibitors, highlighting the impact of the trifluoroethylamine substitution and other modifications on their inhibitory activity.

| Compound | Modification | Cathepsin K IC50 (nM) | Cathepsin B IC50 (nM) | Cathepsin L IC50 (nM) |

|---|---|---|---|---|

| 1 (Amide) | P2-P3 amide | 0.1 | 200 | 1 |

| 2 (TFEA) | P2-P3 trifluoroethylamine | 0.005 | 1111 | 47 |

This interactive table demonstrates the significant increase in potency against Cathepsin K when the P2-P3 amide is replaced with a trifluoroethylamine (TFEA) group. A lower IC50 value indicates a higher potency.

The data clearly shows that compound 2, which incorporates the trifluoroethylamine moiety, is a significantly more potent inhibitor of cathepsin K compared to its amide counterpart, compound 1. nih.gov Moreover, compound 2 exhibits high selectivity for cathepsin K over other related cathepsins, such as B and L. nih.govnih.gov

Structure-Activity Relationship in Cruzain Inhibitors

In the development of inhibitors for cruzain, the major cysteine protease of Trypanosoma cruzi, the trifluoroethylamine group has also been successfully employed as a P2 amide replacement in nitrile-based inhibitors. nih.gov Structure-activity relationship studies have revealed important insights for optimizing these inhibitors.

One key finding is that the P3 biphenyl substituent, present in initial lead compounds, could be truncated to a phenyl group with only a minor reduction in affinity. nih.gov This simplification of the molecular structure is advantageous for improving physicochemical properties.

Interestingly, the stereochemistry at the P2 position and the nature of the P1 substituent have a complex, nonadditive effect on inhibitor potency. nih.gov For example, inverting the configuration of the trifluoroethylamine-based P2 amide replacement in conjunction with the introduction of a benzyl substituent at P1 led to unexpected changes in affinity, highlighting the intricate nature of the SAR for these compounds. nih.gov

The table below presents data for a selection of nitrile-based cruzain inhibitors, illustrating the effects of these structural modifications.

| Compound | P3 Substituent | P2 Configuration | P1 Substituent | Cruzain pKi |

|---|---|---|---|---|

| 3 | Biphenyl | (R,R) | H | 8.1 |

| 4 | Phenyl | (R,R) | H | 7.5 |

| 5 | Biphenyl | (S,S) | H | 7.2 |

| 6 | Biphenyl | (R,R) | Benzyl | 8.5 |

This interactive table showcases the structure-activity relationship for a series of cruzain inhibitors. A higher pKi value indicates a stronger binding affinity.

These findings underscore the importance of a detailed, empirical approach to the optimization of trifluoroethylamine-containing inhibitors, as subtle changes in stereochemistry and substituent patterns can have profound and not always predictable effects on their biological activity.

Computational and Biophysical Approaches in Inhibitor Research

Computational Modeling of Ligand-Protein Interactions

Computational modeling serves as a virtual microscope, offering insights into the molecular intricacies of inhibitor-protein binding.

Molecular Docking and Binding Mode Prediction

Molecular docking simulations are instrumental in predicting the preferred orientation of an inhibitor when it binds to a protein's active site. frontiersin.orgpucp.edu.pe For "Trifluoroethylamine inhibitor, 12," these simulations have been employed to elucidate its binding mode with its target enzyme. The process typically involves generating a multitude of possible binding poses and then scoring them based on various energy functions to identify the most favorable conformation. frontiersin.org

Studies have revealed that the binding of small molecule inhibitors can be influenced by key residues within the protein's binding pocket. For instance, in the context of PD-L1 inhibitors, residues such as Tyr56, Asp122, and Lys124 have been identified as critical for ligand binding. nih.gov The docking scores obtained from these simulations often correlate well with experimentally observed biological activities, providing a valuable tool for predicting inhibitor potency. nih.gov The reliability of the docking protocol is often validated by redocking a known co-crystallized ligand and ensuring the root-mean-square deviation (RMSD) between the docked and original conformation is low. frontiersin.org

A common approach in molecular docking is to keep the receptor rigid while allowing the ligand to be flexible during the refinement process. frontiersin.org The binding site is typically defined by a sphere around a known ligand or key residues. frontiersin.org The results of these simulations provide a detailed two-dimensional representation of the interactions between the inhibitor and the protein, highlighting key hydrogen bonds and hydrophobic interactions that drive the binding process. frontiersin.org

Quantum Chemical Calculations for Reaction Mechanism Insights

For instance, quantum mechanics-based studies can determine the atomistic reaction mechanisms for the initial steps of a chemical transformation. researchgate.net By calculating the energy barriers for different potential reaction pathways, researchers can predict the most likely mechanism. researchgate.net These calculations can also reveal how factors such as protonation states can influence the reaction energetics, decreasing reaction barriers and facilitating the chemical transformation. researchgate.net The COSMO-RS method, a hybrid solvation model combining quantum chemistry and statistical thermodynamics, has been shown to provide accurate predictions of the free energies and enthalpies of activation for reactions in solution. nih.gov

Homology Modeling for Target Enzyme Structures

In cases where the experimental three-dimensional structure of a target enzyme is not available, homology modeling provides a viable alternative. This computational technique constructs a 3D model of a protein based on its amino acid sequence and the experimentally determined structure of a homologous protein. nih.gov

The process involves identifying a suitable template structure, aligning the target sequence with the template, building the model, and then refining and validating the resulting structure. nih.gov This approach has been successfully applied to generate models of enzymes like Leishmania donovani S-adenosyl-L-homocysteine hydrolase (AdoHcyase), which can then be used for virtual screening and inhibitor design. nih.gov The quality of the homology model is crucial for the success of subsequent computational studies like molecular docking and molecular dynamics simulations. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the inhibitor-protein complex, allowing researchers to study its conformational changes and stability over time. frontiersin.orgnih.govmdpi.comnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. nih.gov

MD simulations are widely used to investigate the binding mechanism of inhibitors and to assess the structural stability of the complex. frontiersin.org By analyzing the root-mean-square deviation (RMSD) of the protein backbone and inhibitor heavy atoms, researchers can determine if the system reaches a stable equilibrium during the simulation. frontiersin.org The analysis of the trajectory can reveal important information about the flexibility of different regions of the protein and the inhibitor, as well as the persistence of key interactions observed in docking studies. mdpi.com These simulations can also be used to calculate the free energy of ligand binding, providing a more rigorous assessment of inhibitor affinity. mdpi.com The simulation time for these studies typically ranges from nanoseconds to microseconds, depending on the complexity of the system and the process being investigated. frontiersin.orgmdpi.com

Advanced Spectroscopic Techniques in Characterization

Spectroscopic techniques are indispensable for the experimental characterization of inhibitors and their interactions with target proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for determining the three-dimensional structure of molecules in solution. researchgate.netmmu.ac.uknih.govspringernature.com It is frequently used in conjunction with other analytical methods like mass spectrometry and infrared spectroscopy to fully characterize the chemical structure of a compound. mmu.ac.uk A variety of one-dimensional (1D) and two-dimensional (2D) NMR experiments are available to provide detailed information about the connectivity of atoms and the spatial proximity of nuclei. nih.govspringernature.com

For "this compound," NMR spectroscopy would be crucial for confirming its chemical structure and for studying its conformation in solution. 2D NMR experiments such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly valuable for elucidating the structure of complex organic molecules. mdpi.com Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) provide information about the connectivity between protons and carbons. mdpi.com By analyzing the NMR data, including chemical shifts, coupling constants, and nuclear Overhauser effects, researchers can build a detailed 3D model of the inhibitor. mdpi.com Furthermore, NMR can be used to study the conformational dynamics of the inhibitor and its interaction with its target protein by monitoring changes in chemical shifts and relaxation rates upon binding. nih.gov

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

Isothermal Titration Calorimetry (ITC) is a powerful and direct method for quantifying the thermodynamics of biomolecular interactions. It measures the heat released or absorbed during the binding event between a ligand (the inhibitor) and a macromolecule (the target enzyme) in solution. By titrating the inhibitor into a solution containing the target protein, a complete thermodynamic profile of the interaction can be determined in a single experiment. This includes the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binding event. Such data is invaluable for understanding the driving forces behind the molecular recognition process.

Despite the identification of This compound as a potent inhibitor of cysteine proteases like Cathepsin K and Cathepsin S in medicinal chemistry literature, a thorough search of published scientific studies reveals no publicly available Isothermal Titration Calorimetry (ITC) data for the binding of this specific compound to its targets. While the primary research focuses on its synthesis and structure-activity relationships (SAR) determined by inhibitory concentration (IC₅₀) values, the detailed thermodynamic characterization by ITC has not been reported.

Table 1: Hypothetical ITC Data for a Generic Inhibitor-Enzyme Interaction This table is for illustrative purposes to show typical parameters obtained from an ITC experiment, as specific data for this compound is not available.

| Thermodynamic Parameter | Symbol | Value | Unit | Description |

|---|---|---|---|---|

| Stoichiometry | n | 1.1 | - | Molar ratio of inhibitor to enzyme in the complex. |

| Dissociation Constant | K_D | 50 | nM | A measure of binding affinity; lower values indicate stronger binding. |

| Enthalpy Change | ΔH | -15.2 | kcal/mol | The heat released or absorbed upon binding. |

| Entropy Change | TΔS | -5.5 | kcal/mol | The change in disorder of the system upon binding. |

Other Biophysical Characterization Methods (e.g., Dynamic Light Scattering, Gel Retardation for Conjugates)

Beyond ITC, other biophysical methods are essential for a comprehensive characterization of an inhibitor and its interaction with a target.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles or molecules in solution. capes.gov.br In inhibitor research, DLS is primarily used to assess the quality and behavior of both the protein and the inhibitor solutions. It can detect the presence of aggregates, which can interfere with binding assays and lead to misleading results. For instance, DLS can confirm that the target protein is monodisperse before a binding experiment and can also check if the inhibitor itself is soluble and non-aggregating at the concentrations used. nih.govnih.gov While DLS is a standard technique in the study of cathepsin K, no specific DLS data for This compound has been reported in the literature. nih.govnih.gov

Gel Retardation Assays , also known as Electrophoretic Mobility Shift Assays (EMSA), are used to study the binding of proteins to nucleic acid molecules. acs.org This technique is based on the principle that a protein-nucleic acid complex will migrate more slowly through a non-denaturing gel than the free nucleic acid. acs.org For a small molecule inhibitor like This compound , a gel retardation assay would not be the primary method to study its direct binding to a protein target. However, this technique would become relevant if the inhibitor were part of a larger conjugate, for example, if it were attached to a nucleic acid or another large molecule to study complex ternary systems. There is no information in the public domain to suggest that This compound has been used in such a conjugate or characterized by this method.

Applications and Future Research Directions

Trifluoroethylamine Inhibitor, 12 as a Chemical Probe for Target Validation

Target identification and validation are critical steps in understanding the mechanism of action of bioactive compounds and assessing their therapeutic potential. nih.gov An effective strategy for this is the use of chemical probes, which are often modified versions of a potent inhibitor designed to identify and study its biological targets within a complex cellular environment. nih.gov

A specific and potent molecule like this compound is an ideal starting point for developing such a probe. The process involves synthesizing an analogue of the inhibitor that incorporates two key features: a photoaffinity label (like a diazirine group) and a bioorthogonal handle (like an alkyne group). nih.gov The diazirine group can be activated by UV light to form a highly reactive carbene, which then covalently crosslinks the probe to its direct binding partners. nih.gov The alkyne handle allows for the subsequent attachment of a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) via a "click" reaction, enabling the enrichment, isolation, and identification of the target proteins. nih.gov This unbiased chemoproteomics approach can reveal the direct molecular targets of the inhibitor, providing crucial insights into its polypharmacology and mechanism of action. nih.gov

Development of Novel Antimalarial Agents Incorporating Trifluoroethylamine

The rise of drug-resistant malaria parasites poses a significant threat to global health, necessitating the development of new antimalarial agents with novel mechanisms of action. nih.gov Artemisinin-based combination therapies (ACTs) are the current standard of care, but resistance to both artemisinin (B1665778) and its partner drugs is spreading. nih.govnih.gov

The trifluoroethylamine functional group offers distinct advantages for the design of new therapeutic agents. Incorporating a trifluoromethyl group adjacent to an amine can increase metabolic stability and lower the basicity of the amine. rsc.org Furthermore, the trifluoroethylamine group can serve as a hydrolysis-resistant bioisostere of an amide or peptide bond, mimicking the geometry of the tetrahedral transition state of proteolysis. rsc.org This property is particularly valuable for designing inhibitors of parasite proteases, such as falcipains, which are essential for processes like hemoglobin digestion by the malaria parasite. nih.gov Future research will likely focus on incorporating the trifluoroethylamine scaffold into molecules that target different stages of the parasite life cycle, aiming to develop potent and stable partner drugs for next-generation combination therapies. nih.gov

Research into Anti-parasitic Agents for Neglected Diseases

Neglected tropical diseases (NTDs) are a diverse group of infections caused by viruses, bacteria, and parasites that are prevalent in developing regions. drugtargetreview.com Many current treatments for parasitic NTDs, such as leishmaniasis and Chagas disease, suffer from significant drawbacks, including high toxicity, long treatment durations, and emerging drug resistance. nih.gov This creates an urgent need for new, effective, and safer therapeutics. drugtargetreview.comnih.gov

Cell-based phenotypic screening assays are a key tool in the search for new anti-parasitic drugs, allowing for the rapid testing of large compound libraries against the parasites in a biologically relevant context. drugtargetreview.com The trifluoroethylamine moiety is a promising scaffold for this research. Its ability to act as a stable mimic of a peptide bond makes it an attractive component for inhibitors targeting essential parasite enzymes, particularly proteases. rsc.org Host-directed therapies are also an emerging strategy, focusing on modulating the host's immune response or cellular pathways to combat the infection. nih.gov Compounds incorporating the trifluoroethylamine group could be explored for their ability to inhibit host kinases or other proteins that are co-opted by parasites for their survival and replication.

Utility as Building Blocks in Advanced Organic Synthesis

The 2,2,2-trifluoroethylamine (B1214592) unit is a highly valuable building block in organic synthesis, providing a reliable method for introducing the α-trifluoromethylamine motif into complex molecules. rsc.orgacs.org This structural feature is sought after in drug design due to the favorable pharmacological properties it imparts. rsc.org

Several efficient synthetic methods have been developed to utilize trifluoroethylamine derivatives. One notable approach is the asymmetric SN2′–SN2′ reaction between N-2,2,2-trifluoroethylisatin ketimines and Morita-Baylis-Hillman (MBH) carbonates, which produces a range of chiral α-trifluoromethylamines with excellent yields and stereoselectivity. acs.orgnih.gov Another powerful method involves the nucleophilic addition of Grignard reagents to stable N-aryl hemiaminal ethers derived from trifluoroacetaldehyde. rsc.org These strategies highlight the versatility of trifluoroethylamine as a precursor for creating structurally diverse and stereochemically complex amine scaffolds. rsc.orgacs.org

Table 1: Selected Synthetic Methodologies Utilizing Trifluoroethylamine Building Blocks

| Reaction Type | Reactants | Product Class | Key Features | Reference(s) |

| Asymmetric SN2′–SN2′ | N-2,2,2-trifluoroethylisatin ketimines, MBH carbonates | Chiral α-trifluoromethylamines | High yields and excellent stereoselectivities. | acs.orgnih.gov |

| Grignard Addition | N-aryl trifluoromethyl hemiaminal ethers, Organomagnesium reagents | α-branched trifluoromethylated amines | Utilizes stable hemiaminal ether precursors. | rsc.org |

| Tin-mediated Allylation | Isatins, 2,2,2-trifluoroethylamine HCl, Allyl bromides | Trifluoroethylamine-containing 3,3′-disubstituted oxindoles | Facile construction of complex spiro- and disubstituted oxindoles. | researchgate.net |

Strategies for Overcoming Enzyme Resistance Mechanisms

The development of drug resistance is a major challenge in the treatment of many diseases, from bacterial infections to cancer. nih.govnih.gov Resistance to enzyme inhibitors often arises through mutations in the target protein that reduce inhibitor binding or through the upregulation of alternative compensatory pathways. nih.govmdpi.com

Several rational design strategies can be employed to overcome these resistance mechanisms.

Multi-Targeting: Designing inhibitors that can potently bind to both the original (wild-type) enzyme and its common mutant variants. This approach has been successful in developing next-generation EGFR inhibitors that overcome the T790M resistance mutation in lung cancer. nih.gov

Irreversible Inhibition: Incorporating a reactive functional group into the inhibitor that forms a permanent, covalent bond with a specific residue in the enzyme's active site. This can render the inhibitor effective even if binding affinity is weakened by a mutation.

Targeting Alternative Pathways: When resistance occurs via upregulation of bypass pathways, combination therapy with an inhibitor of the secondary pathway can restore sensitivity. mdpi.com For example, inhibiting the autophagy pathway has shown success in overcoming resistance to proteasome inhibitors. mdpi.com

For trifluoroethylamine-based inhibitors, these strategies could involve modifying the core structure to achieve dual-target activity or to form a covalent bond with the target enzyme, thereby preventing or overcoming the emergence of resistance.

Integration into Diversity-Oriented Synthesis (DOS) for Lead Discovery

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse, complex, and three-dimensional small molecules for biological screening. nih.govnih.gov Unlike target-oriented synthesis, which focuses on a single product, DOS explores broad areas of chemical space to discover novel biological probes and starting points for drug discovery. cam.ac.uk The strategy often follows a "build/couple/pair" algorithm, where simple building blocks are elaborated and combined to create a library of distinct molecular scaffolds. nih.gov

The trifluoroethylamine moiety is an excellent candidate for the "build" phase of a DOS campaign. Its utility as a versatile building block allows for its incorporation into a wide variety of molecular frameworks. rsc.orgacs.orgresearchgate.net By using trifluoroethylamine-derived precursors, chemists can generate libraries of sp³-enriched fragments and scaffolds that possess greater three-dimensionality than typical screening collections, which are often dominated by flat, aromatic structures. broadinstitute.org This structural diversity increases the probability of finding a molecule that can effectively interact with the complex binding sites of biological targets, ultimately facilitating the discovery of novel leads. nih.govcam.ac.uk

Emerging Methodologies in the Design and Discovery of Trifluoroethylamine-Based Inhibitors

The design of novel inhibitors is continuously evolving with advances in technology and chemical methodology. Structure-based drug design is a cornerstone of this process, where high-resolution crystal structures of a target enzyme, often bound to a lead compound, provide a detailed map of the active site. nih.govnih.gov This information allows chemists to rationally design modifications to the inhibitor to improve its potency and selectivity by optimizing interactions with specific residues in the binding pocket. nih.gov

Furthermore, combinatorial chemistry techniques enable the rapid synthesis of large libraries of analogues around a core scaffold, such as one containing a trifluoroethylamine group. nih.gov This allows for the systematic exploration of structure-activity relationships (SAR), revealing how different chemical modifications affect binding affinity and biological activity. nih.gov Integrating these design and synthesis methodologies allows for an iterative cycle of optimization, leading to the development of highly potent and selective inhibitors for a range of therapeutic targets.

Q & A

Q. What are the key physicochemical properties of 2,2,2-trifluoroethylamine relevant to its use in inhibitor design?

Methodological Answer: The physicochemical properties of 2,2,2-trifluoroethylamine (CAS 753-90-2) are critical for its application in inhibitor design. Key parameters include:

- Molecular weight : 99.055 g/mol (C₂H₄F₃N) .

- Boiling point : 36.0 ± 35.0 °C at 760 mmHg .

- LogP : 0.24, indicating moderate lipophilicity, which enhances blood-brain barrier (BBB) penetration .

- Polar surface area (PSA) : 26.02 Ų, reduced compared to amide bonds, improving membrane permeability .

- Stability : Stable under standard conditions but reactive with strong acids and oxidizers; storage at 2–8°C in sealed containers is recommended .

Q. Table 1: Physicochemical Properties

| Property | Value | Relevance to Inhibitor Design |

|---|---|---|

| Molecular Weight | 99.055 g/mol | Impacts pharmacokinetics |

| LogP | 0.24 | Enhances CNS penetration |

| PSA | 26.02 Ų | Reduces hydrogen bonding, improves bioavailability |

| Stability | Sensitive to acids/oxidizers | Requires controlled synthesis/storage |

Q. What synthetic routes are available for 2,2,2-trifluoroethylamine, and what are their scalability challenges?

Methodological Answer: The primary synthesis method involves halogen exchange amination of 2,2,2-trifluoroethyl halides (e.g., CF₃CH₂Cl) with ammonia or amines under high pressure . Challenges include:

- Byproduct formation : Competing reactions (e.g., elimination) reduce yield.

- Catalyst optimization : Transition metal catalysts (e.g., Ni) improve efficiency but require strict moisture control.

- Scalability : High-pressure reactors and specialized equipment are needed for industrial-scale production .

Advanced Research Questions

Q. How does the trifluoroethylamine group function as a peptide bond bioisostere in protease inhibitors?

Methodological Answer: The trifluoroethylamine group replaces amide bonds (-CONH-) in peptides, reducing polar surface area (tPSA) and improving metabolic stability. For example:

- In dipeptidic inhibitors of Toxoplasma gondii Cathepsin L (TgCPL), replacing a P2–P3 amide with trifluoroethylamine reduced tPSA by ~20 Ų, enhancing BBB penetration .

- Stereochemical effects : The (S,S)-diastereomer of inhibitor 18a showed doubled potency (IC₅₀ = 110 nM) compared to the (R,S)-form, aligning with stereospecific enzyme binding .

Q. Table 2: Bioisosteric Replacement Outcomes

| Parameter | Amide Bond (Control) | Trifluoroethylamine Replacement |

|---|---|---|

| tPSA (Ų) | ~46 | ~26 |

| TgCPL IC₅₀ | 220 nM | 110 nM (S,S-diastereomer) |

| Metabolic Stability | Moderate | High (resists proteolysis) |

Q. What experimental strategies mitigate the volatility of 2,2,2-trifluoroethylamine in polymerization reactions?

Methodological Answer: Volatility challenges in reactions (e.g., radical polymerization with 4-fluorobenzenediazonium salts) are addressed by:

- Excess reagent : Using 25 equivalents of trifluoroethylamine to compensate for evaporation losses .

- Reaction design : Conducting reactions in sealed vessels at 100°C for 72 hours to maintain reagent concentration .

- Post-precipitation : Double precipitation in petroleum ether removes unreacted volatile components .

Q. How can researchers resolve contradictions in metabolic stability data for trifluoroethylamine-containing compounds?

Methodological Answer: Contradictory results (e.g., unexpected proteolytic degradation in enkephalin analogs) require:

- Degradation pathway analysis : LC-MS identification of cleavage sites (e.g., Gly3–Phe4 in Leu-enkephalin) .

- Comparative assays : Parallel testing in plasma vs. microsomes to isolate enzymatic vs. non-enzymatic degradation .

- Structural optimization : Introducing steric hindrance near labile bonds or adjusting stereochemistry .

Q. What analytical techniques validate trifluoroethylamine quantification in surface-functionalized polymers?

Methodological Answer:

- X-ray photoelectron spectroscopy (XPS) : Quantifies fluorine content (CF₃ signal at ~689 eV binding energy) .

- Solid-state NMR : ¹⁹F NMR detects trifluoroethylamine groups (δ ≈ -70 ppm) .

- Fluorescence correlation spectroscopy (FCS) : Validates surface group density using fluorophore-tagged polymers .

Q. Table 3: Analytical Validation Parameters

| Technique | Detection Limit | Precision (% RSD) | Key Application |

|---|---|---|---|

| XPS | 0.1 at% F | ±5% | Surface fluorine quantification |

| ¹⁹F NMR | 1 µM | ±2% | Bulk structural analysis |

| FCS | 10 nM | ±8% | Dynamic surface interaction studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.